![molecular formula C23H20ClN3OS B10969329 3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969329.png)
3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an allyl group, a naphthylmethyl sulfanyl group, and a chlorophenyl ether moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Naphthylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a naphthylmethyl halide with a thiol group on the triazole ring.
Formation of the Chlorophenyl Ether Moiety: The final step involves the etherification reaction between the triazole derivative and 2-chlorophenol in the presence of a suitable catalyst such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Reaktionen::
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.
Substitution: Substitutionsreaktionen an den Chlorphenoxy- oder Sulfanylgruppen können die Verbindung modifizieren.
Reduktion: Die Reduktion des Triazolrings kann zu verschiedenen Derivaten führen.
Oxidation: Reagenzien wie oder .
Substitution: Alkylierungsmittel oder Nucleophile.
Reduktion: oder .
- Die Oxidation kann zu hydroxylierten oder carboxylierten Derivaten führen.
- Die Substitution kann verschiedene alkylierte oder arylierte Produkte liefern.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Entwicklung neuer Verbindungen.
Biologie: Untersucht auf potenzielle biologische Aktivitäten (z. B. antimikrobiell, Antitumor).
Medizin: In der Entwicklung neuer Medikamente.
Industrie: Kann Anwendungen in der Materialwissenschaft oder Agrochemie finden.
5. Wirkmechanismus
- Die Verbindung interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen und beeinflusst so zelluläre Prozesse.
- Weitere Forschung ist erforderlich, um den genauen Mechanismus aufzuklären.
Wirkmechanismus
The mechanism of action of {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the naphthylmethyl sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
- Zu den ähnlichen Triazolen gehören 1,2,4-Triazol , 1,3,4-Triazol und 4,5-Diphenyl-1,2,4-triazol .
- Die Einzigartigkeit liegt in seinen Chlorphenoxy- und Naphthalenmethyl-Substituenten.
Eigenschaften
Molekularformel |
C23H20ClN3OS |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
3-[(2-chlorophenoxy)methyl]-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C23H20ClN3OS/c1-2-14-27-22(15-28-21-13-6-5-12-20(21)24)25-26-23(27)29-16-18-10-7-9-17-8-3-4-11-19(17)18/h2-13H,1,14-16H2 |
InChI-Schlüssel |
MMIYJVYTUDPLFY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


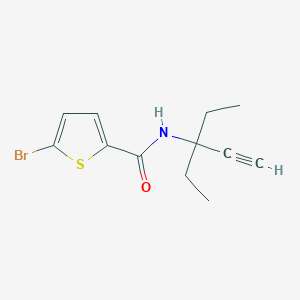
![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
![1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10969266.png)
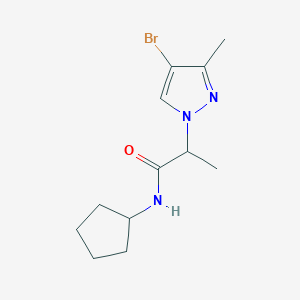
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)
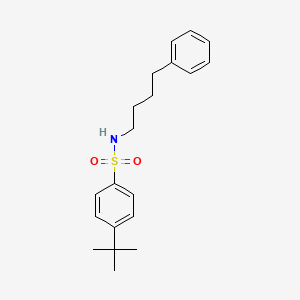
![Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10969288.png)
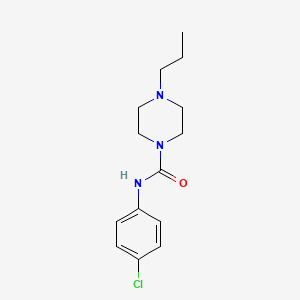
![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10969312.png)
![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)
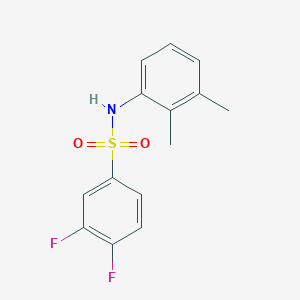
![3-{[4-(2-Chlorobenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969320.png)
